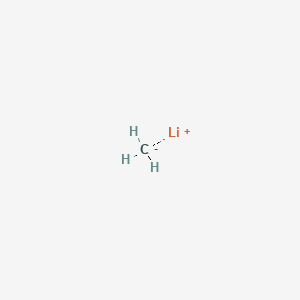

Methyllithium

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

lithium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Li/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVCKWPAMTVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061273 | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-54-4 | |

| Record name | Lithium, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyllithium Preparation and Purification

Modern Preparative Routes via Halogen-Lithium Exchange

The reaction of an organic halide with lithium metal or an organolithium reagent, known as halogen-lithium exchange, is a primary method for synthesizing new organolithium compounds. ethz.chwikipedia.orgwikipedia.org This method is particularly effective for creating aryl and vinyl lithium reagents and is also a key industrial process for producing alkyllithiums like methyllithium. wikipedia.orgwikipedia.org

The most common industrial synthesis of this compound involves the reaction of a methyl halide, typically chloromethane (B1201357) or bromomethane, with a dispersion of lithium metal. researchgate.net The reaction with chloromethane in diethyl ether is widely used, yielding this compound and a precipitate of lithium chloride. orgsyn.org

Stoichiometric and Catalytic Variants

The synthesis of this compound via halogen-lithium exchange is fundamentally a stoichiometric process where two equivalents of lithium metal react with one equivalent of a methyl halide to produce one equivalent of this compound and one of lithium halide. wikipedia.org

While the term "catalytic" is not typically applied to the standard halogen-lithium exchange for this compound synthesis in the traditional sense of a substance that is regenerated in a catalytic cycle, the presence of certain substances can influence the reaction rate. For instance, the industrial preparation often uses lithium metal containing 0.5–2% sodium. The sodium acts as an initiator for the radical pathway of the reaction, thereby increasing the reaction rate. wikipedia.org

In a broader context of organolithium chemistry, metal-halogen exchange can be part of catalytic cycles. For example, in some reactions, a newly formed organolithium species can react further in a catalytic sequence, but the initial formation of this compound from a methyl halide and lithium metal is a direct, stoichiometric reaction.

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize yield and purity. Key factors include the choice of solvent, temperature, and the nature of the reactants.

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the lithium cation, stabilizing the organolithium reagent. wikipedia.org this compound solutions in diethyl ether are known to be indefinitely stable, whereas reactions in THF can be slower at room temperature. wikipedia.org The choice of solvent can also influence the aggregation state of this compound, which in turn affects its reactivity. acs.orgnih.gov

Temperature control is critical due to the highly exothermic nature of the reaction between lithium metal and methyl halides. wikipedia.org Reactions are often conducted at low temperatures, typically below room temperature, to manage the reaction rate and prevent side reactions. wikipedia.org For instance, the preparation of this compound from methyl bromide and lithium in diethyl ether is often carried out at temperatures as low as -25°C. researchgate.net

The purity of the reactants and the reaction environment are also paramount. Anhydrous conditions and an inert atmosphere (e.g., argon) are essential to prevent the decomposition of the highly reactive this compound by moisture and oxygen. orgsyn.org The use of finely divided lithium metal, such as a dispersion, increases the surface area for the reaction, leading to higher efficiency. orgsyn.org Yields for the synthesis of this compound from methyl chloride and lithium in diethyl ether can range from 70% to 89%. orgsyn.orgorgsyn.org

A study on the optimization of an organometallic synthesis using inline FT-IR spectroscopy and online mass spectrometry found that the optimal stoichiometric ratio of this compound to starting materials and the reaction temperature were key to maximizing product yield and minimizing byproduct formation. researchgate.net

Direct Lithiation Approaches for this compound Synthesis

Direct lithiation, also known as metalation, involves the deprotonation of an organic compound by an organolithium reagent to form a new organolithium species. wikipedia.org This method's success is governed by the acidity of the C-H bond being targeted. wikipedia.org While direct lithiation is a powerful tool for creating a wide array of organolithium reagents, its application for the synthesis of this compound itself is not a standard preparative route.

The synthesis of this compound typically starts from a methyl halide, not from methane (B114726) via direct lithiation. High-level ab initio calculations have been used to study the mechanism of aromatic lithiation with this compound, indicating a hydrogen transfer process. researchgate.net However, the direct lithiation of methane (CH₄), which would be required to form this compound, is not a practical or commonly employed synthetic method due to the extremely low acidity of methane's C-H bonds.

Advanced Purification Techniques for High Purity this compound

The presence of impurities, particularly lithium halides, can significantly impact the reactivity and structural characteristics of this compound. nih.gov Therefore, obtaining high-purity this compound is crucial for many synthetic applications.

Sublimation and Recrystallization Protocols

Sublimation and recrystallization are common techniques for purifying solid organic compounds. researchgate.netquora.com For this compound, which exists as a solid, these methods can be employed to remove non-volatile impurities.

Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain in the solution. quora.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. quora.com

Sublimation is a process where a solid is heated under vacuum, transitioning directly into a gas phase, and then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind. quora.com

A recent method for purifying this compound involves the use of a halide-trapping reagent, such as potassium bis(trimethylsilyl)amide (KHMDS). nih.gov This reagent reacts with lithium chloride to form potassium chloride, which precipitates from the solution. Subsequent addition of a non-polar solvent like n-hexane causes the purified this compound to precipitate, which can then be isolated. nih.gov

Analytical Validation of Purity via Spectroscopic and Titrimetric Methods

Determining the purity and concentration of this compound solutions is essential for their effective use. A combination of spectroscopic and titrimetric methods is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ⁶Li, and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and aggregation state of this compound. acs.orgnih.gov ⁷Li NMR spectroscopy, in particular, has emerged as an efficient method for quantifying lithium halide impurities in this compound solutions, offering a less laborious alternative to titration methods. nih.gov The chemical shift in the ⁷Li NMR spectrum is sensitive to the presence of lithium chloride, allowing for the determination of its concentration. nih.gov Diffusion-Ordered NMR Spectroscopy (DOSY) using ¹³C-labeled compounds can also be used to analyze the aggregation state of this compound in solution. nih.govresearchgate.net

Titrimetric Methods:

Gilman Double Titration: This is a classic and reliable method for determining the concentration of active carbon-bound lithium. orgsyn.orggoogle.com The method involves two separate titrations. One aliquot of the this compound solution is reacted with 1,2-dibromoethane, and the resulting solution is titrated with a standard acid to determine the amount of residual base (lithium alkoxides, etc.). A second aliquot is directly titrated with the standard acid to determine the total base content. The concentration of this compound is the difference between the total base and the residual base. orgsyn.orgorgsyn.org

Direct Titration: Several direct titration methods are available. One common method involves titrating the this compound solution with a standard solution of a secondary alcohol, such as sec-butanol, in the presence of an indicator like 2,2'-bipyridyl or 1,10-phenanthroline. orgsyn.orgorgsyn.org Another method uses N-benzylbenzamide as a stoichiometric reagent, which produces a deep blue dianion at the endpoint. osi.lv The concentration of halide ions, such as chloride, can be determined by a separate titration, often involving precipitation with silver nitrate (B79036) and back-titration with potassium thiocyanate. orgsyn.orgorgsyn.org

The following tables summarize key data related to the synthesis and analysis of this compound.

Table 1: Common Synthetic Routes for this compound

| Method | Reactants | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Halogen-Lithium Exchange | Methyl chloride, Lithium metal | Diethyl ether | 70-89% | orgsyn.orgorgsyn.org |

Table 2: Analytical Methods for this compound Characterization

| Method | Purpose | Key Features | Reference |

|---|---|---|---|

| Gilman Double Titration | Determination of active MeLi concentration | Involves two titrations to differentiate active MeLi from other bases. | orgsyn.orgorgsyn.org |

| Direct Titration (e.g., with sec-butanol) | Determination of MeLi concentration | Uses an indicator to signal the endpoint of the reaction with a standard alcohol solution. | orgsyn.orgorgsyn.org |

| ⁷Li NMR Spectroscopy | Quantification of LiCl impurity | The chemical shift of ⁷Li is sensitive to the presence of LiCl. | nih.gov |

Structural Elucidation and Aggregation Phenomena of Methyllithium

Solution-Phase Structural Investigations utilizing Multinuclear NMR Spectroscopy

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of methyllithium in solution, where it often exists as an equilibrium of different aggregated species. wikipedia.orgwikipedia.org

¹H, ¹³C, ⁶Li, and ⁷Li NMR spectroscopy have been instrumental in characterizing the aggregation states of this compound in various solvents. wikipedia.orgresearchgate.netnih.gov The degree of aggregation, denoted as 'n' in (MeLi)n, is dependent on the solvent and the presence of additives like lithium bromide. wikipedia.org In ethereal solvents, the tetramer is the favored species, whereas hydrocarbon solvents promote the formation of hexamers. wikipedia.org

The observation of spin-spin coupling between ¹³C and ⁷Li (or the isotopically enriched ⁶Li) provides direct evidence for the C-Li bond and can help determine the number of lithium atoms interacting with a carbanion center. researchgate.net For example, the ¹³C NMR spectrum of ¹³CH₃⁶Li in a diethyl ether solution with TMEDA shows a triplet, indicating that the carbon atom is coupled to two lithium atoms, consistent with a dimeric structure. acs.org

The chemical shifts in the NMR spectra are also sensitive to the aggregation state. For instance, in mixtures of this compound and lithium halides, distinct NMR signals can be observed for different mixed aggregates. nih.govnih.gov ⁷Li NMR is particularly useful for quantifying halide impurities in commercial this compound solutions, as the chemical shift of the observed aggregate is dependent on the molar ratio of this compound to lithium halide. nih.gov

While direct ¹³C-¹³C coupling studies on this compound are less common due to the low natural abundance of ¹³C, related relaxation studies and dynamic NMR experiments provide insight into the solution dynamics. The exchange between different aggregation states, such as the equilibrium between tetramers and dimers, can be studied by monitoring changes in the NMR spectra with temperature. researchgate.net For butyllithium (B86547) in THF, the exchange rate between the tetramer and dimer has been measured using ⁷Li NMR, yielding activation parameters for the dissociation process. researchgate.net

The interaction of this compound with other organolithium reagents has also been investigated. A ⁶Li NMR study of mixtures of this compound and n-butyllithium in THF showed the formation of a series of mixed tetramers, (MeLi)₄(n-BuLi)₄₋ₙ, with a statistical distribution. researchgate.net

Cryogenic NMR spectroscopy allows for the study of reactive intermediates at low temperatures where their lifetimes are extended. This technique has been crucial for characterizing the structure of short-lived species involved in organolithium reactions. researchgate.net For example, at temperatures as low as 170 K, it was possible to identify a dimeric species, [(MeLi)(LiCl)], in equilibrium with the tetrameric this compound and dimeric lithium chloride in THF. researchgate.net

Low-temperature NMR studies have also been used to investigate the structure of mixed aggregates formed between this compound and chiral lithium amides. researchgate.net These studies are vital for understanding the mechanisms of enantioselective reactions mediated by these reagents. For instance, the addition of this compound to a chiral 3-aminopyrrolidine (B1265635) at -90 °C in THF-d₈ led to the characterization of a specific mixed aggregate. researchgate.net The ability to observe and characterize these transient species provides invaluable information about reaction pathways and the role of aggregation in chemical reactivity. acs.org

¹³C-¹³C Coupling and Relaxation Studies for Solution Dynamics

Computational Approaches to this compound Aggregation

Computational chemistry has become an indispensable tool for understanding the complex aggregation phenomena of organolithium compounds. For this compound, these theoretical methods provide insights into the stability of different oligomeric forms and the dynamic influence of solvent molecules, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations on Oligomer Stability

Density Functional Theory (DFT) has been extensively used to investigate the structures and relative energies of this compound oligomers. These calculations help to explain the thermodynamic driving forces behind the aggregation process. Studies have focused on the monomer, dimer, and tetramer of this compound, (CH₃Li)n where n=1, 2, and 4, respectively. ualberta.ca

Using nonlocal density-functionals with a large, doubly polarized triple-ζ STO basis (NL-SCF/TZ2P), the energy gain (ΔE) associated with the formation of (CH₃Li)n from n Li• and n CH₃• radicals has been calculated. ualberta.ca The results show a significant increase in stability with aggregation. ualberta.ca Furthermore, the dimerization and tetramerization energies, which represent the energy released when monomers associate, have been computed, highlighting the strong thermodynamic preference for the formation of larger aggregates. ualberta.canih.gov For instance, the tetramerization energy for this compound is calculated to be -126.6 kcal/mol. ualberta.ca Another study using DFT calculations at the B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* level found the aggregation energy for the this compound tetramer to be -124.4 kcal/mol. nih.gov

These theoretical findings are crucial for understanding why this compound does not typically exist as a simple monomer in non-coordinating solvents, but rather as stable tetrameric or even hexameric clusters. researchgate.netnih.gov The optimized geometries from these DFT calculations for the tetramer are in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Table 1: Calculated Aggregation Energies of this compound Oligomers This table presents theoretically calculated energy gains and aggregation energies for this compound oligomers, demonstrating the increased stability of larger clusters.

| Aggregation Process | Calculated Energy (kcal/mol) | Computational Method |

|---|---|---|

| CH₃• + Li• → CH₃Li | -45.5 | NL-SCF/TZ2P |

| 2(CH₃• + Li•) → (CH₃Li)₂ | -132.7 | NL-SCF/TZ2P |

| 4(CH₃• + Li•) → (CH₃Li)₄ | -308.6 | NL-SCF/TZ2P |

| 2 CH₃Li → (CH₃Li)₂ | -41.7 | NL-SCF/TZ2P |

| 4 CH₃Li → (CH₃Li)₄ | -126.6 | NL-SCF/TZ2P |

Molecular Dynamics Simulations of Solvent-Mediated Aggregation

While DFT calculations provide valuable information on the energetics of isolated aggregates, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of these species in solution. The interaction with solvent molecules is a critical factor determining the degree of aggregation. nih.gov Ethereal solvents, for example, are known to favor the tetrameric form of this compound over the hexameric form preferred in hydrocarbon solvents. nih.gov

To accurately model these complex systems, combined Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations are particularly powerful. umcs.plnih.gov In this approach, the organolithium aggregate, where bond-making and breaking occurs, is treated with a high level of quantum mechanical theory (e.g., B3LYP/6-31G(d)), while the surrounding solvent molecules are described by a classical force field (e.g., OPLS). umcs.pl This hybrid method allows for an appropriate description of the aggregate's structure and its interactions with the solvent environment. umcs.pl

Studies using QM/MM simulations on simple alkyllithium aggregates in dimethyl ether have provided detailed insights into:

Solvent Coordination: The number of solvent molecules coordinating to the lithium atoms of the aggregate and the stability of these interactions. umcs.pl

Structural Fluctuations: The time-dependent fluctuations of key structural parameters, such as the Li-C and Li-O distances, revealing the dynamic nature of the solvated cluster. umcs.pl

These simulations have shown that the coordination of solvent molecules to the lithium centers plays a crucial role in stabilizing smaller aggregates and influencing their structure. umcs.plnih.gov For instance, in a solvated monomer, specific interactions between the solvent and the aggregate can lead to significant structural changes, such as a non-linear C-O-Li bond in lithium methoxide (B1231860) systems. umcs.pl

Theoretical Understanding of Lithium-Carbon Bonding in this compound Aggregates

The nature of the lithium-carbon (Li-C) bond in organolithium compounds has been a subject of extensive theoretical investigation. The bonding in this compound aggregates is not a simple covalent or ionic interaction but a more complex phenomenon that is best described by a combination of models.

Electron-Deficient Bonding Models

This compound aggregates are classic examples of electron-deficient molecules. researchgate.net This means they lack a sufficient number of valence electrons to form traditional two-center, two-electron (2c-2e) bonds between all adjacent atoms. researchgate.net For example, the tetrameric (CH₃Li)₄ cluster has a distorted cubane-type structure with carbon and lithium atoms at alternate corners. researchgate.net If one considers the 18 electrons involved in the strong C-H bonds, only 12 electrons remain for the extensive Li-C and Li-Li bonding network within the cluster. researchgate.net

In this electron-deficient environment, the bonding is described by multi-center bonds. The "unshared pair" of a methyl anion can be thought of as being shared among three lithium cations. This results in four-center, two-electron (4c-2e) bonds that hold the cluster together. This model helps to explain the stability of the aggregated structures despite the apparent lack of electrons for conventional bonding. researchgate.net

Analysis of Charge Distribution and Bonding Orbitals

To gain a more quantitative understanding of the Li-C bond, various computational analyses of charge distribution and bonding orbitals have been performed. These studies consistently show a highly polarized bond, with the carbon atom bearing a significant partial negative charge and the lithium atom a partial positive charge. umcs.pl

Different population analysis methods, however, yield varying degrees of ionicity.

Natural Population Analysis (NPA): This method suggests that the Li-C bond is approximately 90% ionic, and this high degree of ionicity is largely independent of the size of the aggregate. ualberta.ca A separate study using NPA on a monomeric this compound complex calculated a charge of +0.451 on the lithium atom and -1.313 on the methyl carbon, also suggesting a degree of covalent character.

Atoms-in-Molecules (AIM) and Quantum Theory of Atoms in Molecules (QTAIM): These methods, based on the topology of the electron density, also indicate a highly ionic Li-C bond. For a monomeric this compound complex, AIM analysis gave atomic charges of +0.854 for Li and -0.400 for the methyl carbon. QTAIM analysis found a bond critical point (BCP) between Li and C with a low electron density (ρ) and a positive Laplacian (∇²ρ), which is characteristic of closed-shell interactions, typical of ionic bonds.

Hirshfeld and Voronoi Deformation Density (VDD) Methods: These analyses suggest that the ionicity of the Li-C bond decreases as the size of the aggregate increases, from about 50% in the monomer down to 30% in the tetramer. ualberta.ca

The analysis of bonding orbitals further illuminates the nature of the Li-C interaction.

Natural Bond Orbital (NBO) Analysis: In a monomeric complex, the highest occupied molecular orbital (HOMO) is identified as a σ-bonding orbital localized between the lithium and carbon atoms. This orbital has a major carbon character (around 66%) but also a non-negligible contribution from lithium (around 8.8%), indicating substantial electron density sharing and orbital overlap.

Fragment Orbital Analysis: In the (CH₃Li)₄ tetramer, the Li-C bonding arises from two main orbital interactions. The first is an essentially covalent electron pair bond between sp-hybridized Li-Li and C-C bonding fragment orbitals. The second is a strongly polar electron pair bond between the corresponding antibonding fragment orbitals. ualberta.canih.gov A similar situation is observed in the dimer. ualberta.ca

These analyses collectively paint a picture of the Li-C bond as being predominantly ionic but with a significant and non-negligible covalent character that arises from orbital overlap. ualberta.ca The low-energy 2p orbitals of lithium are shown to be actively involved in the bonding within the aggregates, behaving as valence orbitals. ualberta.canih.gov

Table 2: Calculated Atomic Charges on Lithium and Carbon in this compound This table summarizes atomic charges calculated by different theoretical methods, illustrating the highly polar nature of the Li-C bond and the variation in predicted ionicity depending on the method and aggregation state.

| Compound/Aggregate | Analysis Method | Li Atomic Charge | C Atomic Charge | Reference |

|---|---|---|---|---|

| Monomeric MeLi Complex | NPA | +0.451 | -1.313 | |

| Monomeric MeLi Complex | AIM | +0.854 | -0.400 | |

| (CH₃Li)n | NPA | ~+0.9 | - | ualberta.ca |

| CH₃Li | Hirshfeld | ~+0.5 | ~-0.5 | ualberta.ca |

| (CH₃Li)₂ | Hirshfeld | - | - | ualberta.ca |

Mechanistic Investigations into Methyllithium Reactivity

Nucleophilic Addition Mechanisms to Carbonyl and Imino Groups

Methyllithium is a potent nucleophile that readily adds to the electrophilic carbon of carbonyl and imino groups, forming new carbon-carbon bonds. wikipedia.org This reactivity is fundamental to many synthetic transformations, including the synthesis of alcohols and amines. wikipedia.orgthieme-connect.de The mechanism of this addition is influenced by factors such as the aggregation state of the this compound, the solvent, and the nature of the electrophile. researchgate.netresearchgate.net

The nucleophilic addition of this compound to carbonyls and imines is generally a rapid and irreversible process. masterorganicchemistry.com The kinetics of these reactions are influenced by the aggregation state of the this compound, with the monomeric form being postulated as the most reactive species. rsc.org Breaking down the common tetrameric and hexameric aggregates of this compound is considered a key step in its reactivity. rsc.org

Computational studies have provided insights into the thermodynamics of these reactions. For instance, a DFT analysis of the condensation of this compound with formaldehyde (B43269) and acetaldehyde (B116499) revealed that the formation of a stable pre-reaction complex between the aldehyde and the lithium species is an initial step. researchgate.net The subsequent nucleophilic addition is a strongly exothermic process. researchgate.net

The table below summarizes the relative basicity of common organolithium reagents, which often correlates with their nucleophilic reactivity.

| Organolithium Reagent | Relative Basicity |

| Phenyllithium (B1222949) | < |

| This compound | < |

| n-Butyllithium | < |

| s-Butyllithium | < |

| t-Butyllithium | > (most basic) |

| Data sourced from multiple references. nih.govmt.com |

Computational studies have been instrumental in elucidating the transition states and reaction coordinates of this compound addition reactions. For the addition to carbonyl compounds, a four-membered ring transition state is often proposed, especially in the presence of polar solvents. researchgate.netresearchgate.net This involves the coordination of the lithium atom to the carbonyl oxygen while the methyl group attacks the carbonyl carbon.

Ab initio studies on the reaction of this compound dimers and trimers with formaldehyde have shown that the solvation state significantly impacts the mechanism. researchgate.net A polar solvent environment favors a concerted mechanism through a four-membered ring transition state. researchgate.net In contrast, a non-concerted mechanism involving the opening of the organolithium aggregate may operate in hydrophobic solvents or at low substrate concentrations. researchgate.net

For the addition to imines, computational analysis of the reaction between this compound and a model imine in the presence of a chiral bisoxazoline ligand has identified two competing complexes. nih.gov The less stable complex is the one that leads to the transition state for methyl addition, where the imine carbon is positioned for attack by the methyl anion. nih.gov The reaction coordinate involves an initial rise in energy as the Li-N bond elongates, followed by the formation of the new C-C bond. nih.gov

Kinetics and Thermodynamics of Nucleophilic Addition Reactions

Deprotonation (Metalation) Mechanisms Mediated by this compound

This compound is a strong base capable of deprotonating a wide range of C-H bonds, a process known as metalation or lithiation. wikipedia.org This reaction is a powerful tool for generating new organolithium species, which can then be functionalized with various electrophiles. wikipedia.org

Directed ortho-metalation (DoM) is a highly regioselective process where a directing metalation group (DMG) on an aromatic ring directs the deprotonation by an organolithium reagent, such as this compound, to the adjacent ortho position. wikipedia.org The mechanism involves the coordination of the lithium atom of the organolithium reagent to a heteroatom within the DMG, which acts as a Lewis base. wikipedia.orguwindsor.ca This pre-complexation brings the basic alkyl group into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.orguwindsor.ca

The scope of the DoM reaction is broad, with a variety of functional groups capable of acting as DMGs. The strength of these directing groups can be categorized as strong, moderate, or weak, which helps in predicting the outcome when multiple DMGs are present on the same aromatic ring. organic-chemistry.org

The following table provides a list of common Directed Metalation Groups (DMGs) categorized by their directing strength.

| Directing Strength | Directing Metalation Group (DMG) |

| Strong | -CONR₂, -CONHR, -OCONR₂, -SO₂NR₂, -SO₂tBu, -CH=NR |

| Moderate | -OMe, -NR₂, -F, -Cl, -CF₃ |

| Weak | -CH₂NR₂, -SPh, -C≡CR |

| Data compiled from multiple sources. wikipedia.orgorganic-chemistry.orgnih.gov |

The kinetic basicity of this compound is a measure of the rate at which it can deprotonate a given substrate. While thermodynamically a very strong base, its kinetic reactivity can be influenced by its aggregation state and the solvent. nih.gov this compound is generally considered less basic than butyllithiums. nih.govmt.com It is particularly effective for deprotonating weakly acidic protons with pKa values in the range of approximately 25-35 (in THF).

Proton abstraction by this compound can occur through various pathways. In the absence of a directing group, the acidity of the C-H bond is the primary factor determining the site of metalation. wikipedia.org For example, this compound can deprotonate the α-position of ketones to form lithium enolates, although stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are more commonly used for this purpose to avoid competitive nucleophilic addition. wikipedia.org The pKa of the conjugate acid of this compound (methane) is approximately 48, highlighting its strong basic character. uwindsor.ca

| Compound | Conjugate Acid | pKa of Conjugate Acid |

| This compound | Methane (B114726) (CH₄) | ~48 |

| n-Butyllithium | n-Butane | ~50 |

| sec-Butyllithium | Isobutane | ~51 |

| tert-Butyllithium | Isobutane | ~53 |

| Lithium diisopropylamide (LDA) | Diisopropylamine | ~35.7 |

| pKa values are approximate and can vary with the method of determination and solvent. uwindsor.ca |

Directed ortho-Metalation (DoM) Mechanisms and Scope

Halogen-Lithium Exchange Mechanisms

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organolithium compound. wikipedia.org This reaction is particularly useful for preparing organolithium reagents that are not easily accessible through direct metalation. The exchange is typically very fast, often faster than nucleophilic addition, and the rate generally follows the trend I > Br > Cl for the halide. wikipedia.org

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. wikipedia.org

Ate-complex mechanism: This pathway involves the formation of a reversible "ate-complex" intermediate, where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom of the organic halide. wikipedia.org The existence of such complexes has been supported by the isolation and crystallographic characterization of a lithium bis(pentafluorophenyl) iodinate complex. harvard.edu

Single-electron transfer (SET) mechanism: This alternative mechanism involves the transfer of a single electron from the organolithium reagent to the organic halide, generating radical intermediates. wikipedia.org

Theoretical studies using density functional theory (DFT) on the reaction of this compound with 1,1-dibromoalkenes have located transition structures for the lithium-bromine exchange. nih.govacs.org These calculations suggest that the reaction with a this compound dimer proceeds with a lower activation energy compared to the monomer. nih.govacs.org Furthermore, these computational models correctly predict the kinetic and thermodynamic stereoselectivity of the exchange reaction. nih.govacs.org The lithium-bromine exchange reaction of bromobenzene (B47551) with this compound has been shown to proceed via an SN2-type mechanism, where the solvent plays a significant role. nih.govacs.org

Concerted and Stepwise Mechanisms

The mechanism of this compound addition reactions, particularly to carbonyls and other polar functionalities, has been a subject of extensive theoretical and experimental investigation. The debate often centers on whether the reaction proceeds through a single, concerted transition state or via a multi-step pathway involving discrete intermediates.

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights. For reactions with formaldehyde, ab initio calculations suggest that the pathway is highly dependent on the aggregation state of this compound and the presence of solvent molecules. researchgate.netresearchgate.netacs.org A polar solvent environment can promote a concerted mechanism featuring a four-membered ring transition state where the lithium ion coordinates to the carbonyl oxygen as the methyl group attacks the carbonyl carbon. researchgate.netresearchgate.net In contrast, hydrophobic solvents or low substrate concentrations may favor a non-concerted, stepwise mechanism that involves the initial ring-opening of the this compound aggregate. researchgate.net

The nature of the substrate also plays a critical role. For instance, the ring-opening of lithium bromocyclopropylidenoids, generated from the reaction of dibromocyclopropanes with this compound, can be considered to proceed via either a concerted or a stepwise pathway involving a free carbene intermediate. metu.edu.trresearchgate.net Similarly, cyclopropanation reactions involving lithium carbenoids have been computationally shown to proceed via a stepwise mechanism, which contrasts with some earlier assumptions of a concerted pathway. acs.orgresearchgate.net These studies indicate that a single mechanistic description is insufficient; the operative pathway is a nuanced function of the entire reaction system, including the specific this compound aggregate, the substrate, and the solvent.

Influence of Substrate and Solvent on Reaction Rates

The rate of reactions involving this compound is profoundly influenced by both the structure of the substrate and the nature of the solvent system. These factors primarily affect the aggregation state and the nucleophilicity of the organolithium reagent.

Solvent Effects: this compound exists as oligomeric structures, typically a tetramer in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), and a hexamer in hydrocarbon solvents such as benzene. wikipedia.org The degree of aggregation is inversely related to reactivity, with smaller aggregates being more reactive. Coordinating solvents like THF can deaggregate the clusters, increasing the concentration of more reactive, smaller species and thus accelerating reaction rates. wikipedia.org For example, while this compound reacts very slowly with THF at room temperature, its reactivity is generally enhanced in ethereal solvents compared to hydrocarbons. wikipedia.org The addition of strongly coordinating additives like tetramethylethylenediamine (TMEDA) can further reduce aggregation and increase the nucleophilicity of the methyl anion, leading to faster reactions. wikipedia.org

Substrate Effects: The electronic and steric properties of the substrate are critical determinants of reaction rates.

Steric Hindrance: Bulky substrates react more slowly due to increased steric hindrance around the electrophilic center, which impedes the approach of the this compound aggregate.

Coordinating Groups: The presence of a Lewis basic group (e.g., an ether or amine) within the substrate can dramatically accelerate the reaction. This is attributed to the intramolecular coordination of the lithium atom, which brings the this compound reagent into close proximity to the reaction site, lowering the activation energy. oup.com A remarkable rate enhancement has been observed in the reaction of this compound with phosphine-boranes containing an ortho-methoxy group compared to its para-substituted or unsubstituted analogues. oup.com

The following table summarizes the general influence of solvent on the aggregation and reactivity of this compound.

| Solvent Type | Predominant Aggregate | General Reactivity | Rationale |

| Hydrocarbon (e.g., Benzene) | Hexamer | Lower | Tightly associated, less available methyl anions. |

| Ethereal (e.g., Diethyl Ether, THF) | Tetramer | Higher | Solvent coordination breaks down larger aggregates. wikipedia.org |

| Ethereal with Additives (e.g., THF/TMEDA) | Dimer/Monomer (in equilibrium) | Highest | Strong chelation by additives leads to smaller, highly reactive species. wikipedia.org |

Carbolithiation and Michael Addition Mechanisms

This compound's high nucleophilicity enables it to add across unsaturated carbon-carbon bonds, a process known as carbolithiation. This reaction is a powerful tool for forming new carbon-carbon bonds. When the unsaturated system is an α,β-unsaturated carbonyl compound, the reaction is a specific type of conjugate addition known as a Michael addition.

Addition to Unsaturated Hydrocarbons

Intermolecular carbolithiation involves the addition of this compound to a non-activated alkene or alkyne. rsc.orgresearchgate.net This generates a new, more substituted organolithium intermediate, which can then be trapped by an electrophile, allowing for the creation of two new bonds in a single sequence. rsc.orgresearchgate.net

Reaction with Alkenes: The addition to an alkene, such as styrene (B11656), results in a new alkyllithium species. A significant challenge in intermolecular carbolithiation is preventing the newly formed organolithium intermediate from adding to another molecule of the starting alkene, which would initiate anionic polymerization. rsc.org Therefore, reaction conditions must be carefully controlled.

Reaction with Alkynes: Addition to alkynes produces a vinyllithium (B1195746) intermediate. The reaction is synthetically valuable for creating stereodefined substituted alkenes after quenching with an electrophile. researchgate.net

The mechanism of Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comsynarchive.com While hard nucleophiles like this compound often favor 1,2-addition to the carbonyl carbon, softer nucleophiles like organocuprates (derived from this compound, see section 4.5.1) exclusively favor 1,4-addition. digimat.inmsu.edu However, under certain conditions, this compound itself can participate in Michael-type reactions.

Stereochemical Outcomes and Control Elements

The stereochemistry of carbolithiation reactions is a key feature and is often highly predictable.

Syn-Addition: The intramolecular and intermolecular carbolithiation of alkenes and alkynes typically proceeds via a syn-addition mechanism. rsc.orgresearchgate.net This means that the methyl group and the lithium atom are delivered to the same face of the π-system. This outcome is rationalized by a transition state in which the lithium atom is coordinated to the π-bond of the unsaturated system as the methyl group is transferred. thieme-connect.de

Control Elements:

Substrate Geometry: The stereochemistry of the starting alkene can directly influence the stereochemistry of the product. For example, the enantioselective carbolithiation of (E)- and (Z)-β-methylstyrene can lead to opposite enantiomers of the product, demonstrating that the substrate geometry is crucial for stereochemical control. rsc.org

Solvent: The solvent can influence the stereochemical outcome. While syn-carbolithiation is the general rule, the use of highly coordinating solvents like THF has been observed in some cases to lead to the Z-isomer, suggesting that THF solvation can increase the effective steric bulk of the lithium substituent, potentially causing an inversion of the resulting vinyllithium intermediate. rsc.orgrsc.org

Additives: The presence of lithium salts (e.g., LiBr, LiCl) in the reaction mixture can significantly influence the stereochemistry of this compound additions to carbonyl compounds. wikipedia.orgorgsyn.org The use of halide-free this compound can lead to different stereochemical outcomes compared to the more common LiBr-complexed reagent. wikipedia.org Similarly, in substitutions on chlorosilanes, the addition of salts like potassium cyanide or copper(I) cyanide can completely switch the reaction stereochemistry from inversion to retention. thieme-connect.com

Transmetalation Reactions Involving this compound

This compound is a cornerstone reagent in organometallic chemistry, not only for its own reactivity but also as a precursor for other organometallic compounds via transmetalation. nih.gov This process involves the transfer of the methyl group from lithium to a different metal, typically by reacting this compound with a metal salt.

Formation of Other Organometallic Species (e.g., Organocopper, Organozinc)

Organocopper Reagents: The most prominent use of this compound in transmetalation is for the preparation of lithium dimethylcuprate ( (CH₃)₂CuLi ), a type of Gilman reagent. wikipedia.orgslideshare.net These reagents are prepared by the reaction of two equivalents of this compound with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI), in an ethereal solvent like THF or diethyl ether, often at low temperatures (-78 °C). wikipedia.orgchemistrytalk.orgbyjus.com

Reaction: 2 MeLi + CuI → (CH₃)₂CuLi + LiI

The first equivalent of this compound forms methylcopper (MeCu), which is generally insoluble and less reactive. ucla.eduuni-muenchen.de The second equivalent adds to methylcopper to form the soluble and highly useful Gilman reagent. uni-muenchen.deucla.edu Gilman reagents are soft nucleophiles that are exceptionally useful for 1,4-conjugate additions to α,β-unsaturated ketones and for coupling with organic halides (Corey-House reaction). wikipedia.orgchemistrytalk.org

Organozinc Reagents: Organozinc reagents can also be prepared via transmetalation from this compound. wikipedia.org The reaction of this compound with a zinc salt, such as zinc chloride (ZnCl₂), allows for the formation of various organozinc species. For example, the reaction of two equivalents of an organolithium reagent with a zinc halide can produce a diorganozinc compound. uu.nl More complex zincate reagents can also be formed. Trialkylsilyl(dialkyl)zincate reagents, for instance, are prepared by adding two equivalents of this compound and one equivalent of a silyllithium species to a zinc halide. researchgate.net An unexpected transmetalation was observed when dimethylzinc (B1204448) was treated with (bis(2-pyridyl)methyl)lithium, yielding a dimeric methylzinc product instead of the anticipated zincate. acs.orgcapes.gov.br

The following table provides a summary of common transmetalation reactions involving this compound.

| This compound Stoichiometry | Metal Salt | Solvent | Product Type | Example Product |

| 2 equivalents | CuI | THF or Et₂O | Organocuprate (Gilman Reagent) | Li[Cu(CH₃)₂] wikipedia.orgchemistrytalk.org |

| 2 equivalents | ZnCl₂ | THF | Diorganozinc | Zn(CH₃)₂ (in equilibrium with zincates) |

| 2 equiv. MeLi + 1 equiv. R₃SiLi | ZnCl₂ | THF | Silylzincate | Li[(CH₃)₂ZnSiR₃] researchgate.net |

Mechanistic Pathways of Lithium-Metal Exchange

The mechanism of the lithium-metal exchange reaction, particularly the lithium-halogen exchange, has been a subject of extensive investigation, yet it remains a topic of some debate in the scientific community. princeton.edu The complexity arises from factors such as the aggregation of organolithium reagents in solution and the formation of various side-products. princeton.edu Investigations into the reactivity of this compound and other organolithium compounds have led to the proposal of several mechanistic pathways. The two primary mechanisms under consideration are a nucleophilic pathway proceeding through an "ate-complex" and a pathway involving single-electron transfer (SET) to generate radical intermediates. princeton.eduwikipedia.org

The outcome and rate of the lithium-halogen exchange are kinetically controlled and are significantly influenced by the stability of the carbanion intermediates of the organolithium compounds involved. wikipedia.org The general trend for the rate of exchange with halides is I > Br > Cl, while aryl fluorides are typically unreactive. princeton.eduwikipedia.org

Nucleophilic Pathway via "Ate-Complex" Intermediate

A prominent proposed mechanism involves a nucleophilic attack of the carbanionic carbon of the organolithium compound on the halogen atom of the organic halide. wikipedia.org This pathway proceeds through a hypervalent, reversible intermediate known as an "ate-complex". wikipedia.orgtandfonline.com This mechanism was first suggested by Wittig and later supported by various studies. princeton.edu

Evidence for the existence of these ate-complexes is substantial. For instance, the addition of phenyl iodide has been shown to slow down the reaction of butyl iodide with phenyllithium, which points to the formation of a less reactive "ate-complex" intermediate. harvard.edu Furthermore, a lithium bis(pentafluorophenyl) iodinate complex, stabilized by tetramethylethylenediamine (TMEDA), has been successfully crystallized and characterized by X-ray crystallography, providing direct structural evidence for such intermediates. wikipedia.orgharvard.edu Spectroscopic studies using 13C and 7Li NMR at low temperatures have also allowed for the observation of hypervalent iodine ate-complexes, which were presumed intermediates in the lithium-iodine exchange. researchgate.net

Theoretical studies have further elucidated this pathway. For the reaction of this compound with bromobenzene, calculations suggest an SN2 mechanism where the solvent plays a crucial role. researchgate.netacs.org Computational studies on the lithium-bromine exchange reaction between 1,1-dihaloalkenes and this compound, using both B3LYP and MP2 levels of theory, have located the transition structures for this exchange. acs.orgnih.gov These calculations indicate that the reaction with a this compound dimer proceeds with lower activation energies compared to the monomer. acs.orgnih.gov

Table 1: Calculated Activation Energies for Li/Br Exchange with this compound Dimer

| Reactant | Product | Activation Energy (kcal/mol) |

| 1,1-dibromoalkene + (MeLi)₂ | α-bromo alkenyllithium | Lower than with MeLi monomer |

| Bromobenzene + MeLi | Phenyllithium + MeBr | ~23.9 kcal/mol (B3LYP/6-31G*) |

Note: Data derived from theoretical studies. researchgate.netacs.orgnih.gov The specific value for bromobenzene is from a study using MeLi as a model lithiating agent. researchgate.net

Single-Electron Transfer (SET) Pathway

An alternative mechanism involves a single-electron transfer from the organolithium reagent to the organic halide, generating radical intermediates. princeton.edu Evidence for this pathway comes primarily from Electron Spin Resonance (ESR) spectroscopy, which has successfully detected radical species in reactions involving secondary and tertiary alkyllithiums with alkyl halides. princeton.eduwikipedia.org

Skeletal rearrangements observed in certain reactions also support the presence of radical intermediates. princeton.edu However, ESR studies have generally not detected radical intermediates in reactions involving phenyllithium or primary alkyllithiums like this compound. princeton.edu This suggests that the SET pathway may be a minor contributor or not operative for these types of reagents, though it cannot be definitively ruled out. princeton.edu The choice of solvent can also influence the likelihood of a SET mechanism, with decreasing coordinating ability of the solvent potentially increasing the extent of the radical pathway. princeton.edu

The debate between the "ate-complex" and radical pathways is ongoing, and the operative mechanism may be dependent on the specific reactants and conditions. For many systems, particularly involving primary alkyllithiums like this compound and aryllithiums, the balance of evidence leans towards a nucleophilic pathway involving an ate-complex intermediate. princeton.edutandfonline.com

Advanced Synthetic Applications of Methyllithium in Complex Molecule Synthesis

Asymmetric Synthesis and Chiral Induction with Methyllithium-Based Reagents

The generation of stereochemically defined centers is a paramount challenge in modern organic synthesis. This compound, in conjunction with chiral auxiliaries or ligands, serves as a powerful tool for the enantioselective and diastereoselective formation of carbon-carbon and carbon-heteroatom bonds.

The enantioselective addition of this compound to prochiral carbonyls and imines represents a direct route to valuable chiral alcohols and amines. This is typically achieved by employing this compound in the presence of a chiral ligand, which forms a chiral complex in situ. This complex then delivers the methyl group to the electrophilic substrate in a stereocontrolled manner.

One notable strategy involves the use of chiral lithium amides (CLAs) derived from chiral 3-aminopyrrolidines (3APLi). These CLAs can form mixed aggregates with this compound, creating a chiral environment that directs the nucleophilic attack on aldehydes. britannica.comjustia.com For instance, the addition of this compound to o-tolualdehyde in the presence of a 3APLi derivative can produce 1-o-tolylethanol with a significant enantiomeric excess. britannica.comjustia.com However, the presence of lithium halides (LiX), often found in commercial or freshly prepared this compound solutions, can have a detrimental effect on the enantioselectivity. britannica.comjustia.comorgsyn.org Spectroscopic and computational studies have revealed that the chiral lithium amide preferentially forms more stable mixed aggregates with LiX over this compound, effectively sequestering the source of chirality and leading to a drop in the enantiomeric excess of the product. britannica.comjustia.com

Another successful approach utilizes chiral oxime ethers as substrates. Chiral (E)-arylaldehyde oxime ethers, prepared with auxiliaries like (R)-1-phenyl-1,2-ethanediol, undergo nucleophilic addition with this compound to yield diastereomerically enriched O-alkyl hydroxylamines. Subsequent reductive cleavage of the N-O bond affords the corresponding chiral (R)-1-(aryl)ethylamines. beilstein-journals.org This method has been applied to the enantioselective synthesis of calcimimetics such as (R)-(+)-NPS R-568. wikipedia.orgbeilstein-journals.org

The table below summarizes selected examples of enantioselective additions using this compound.

| Substrate | Chiral Auxiliary/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

| o-Tolualdehyde | Chiral 3-aminopyrrolidine (B1265635) (3APLi) | Chiral secondary alcohol | Variable, decreases with LiX | britannica.com, justia.com |

| (E)-Arylaldehyde oxime ether | (R)-1-Phenyl-1,2-ethanediol | Chiral primary amine | Diastereomerically enriched | beilstein-journals.org |

| Aldehydes | Chiral lithium amido sulfide | Chiral secondary alcohol | 65-98% | google.com |

| N-H Ketimine | Chiral bis-phosphine-Cu complex | Chiral α-tertiary amine | >99:1 enantiomeric ratio | cmu.edu |

Diastereoselective reactions are fundamental in synthesis, allowing for the control of relative stereochemistry. This compound is employed in various transformations where the substrate's existing chirality directs the approach of the incoming methyl nucleophile.

A key area of application is the addition of this compound to chiral carbonyl compounds and imines. For example, the addition of organometallic reagents to N-tert-butanesulfinyl imines is a powerful method for synthesizing chiral amines. kaust.edu.sa The sulfinyl group acts as a potent chiral director, and the addition of this compound to these imines proceeds with high diastereoselectivity. The resulting sulfinamide can then be readily cleaved under acidic conditions to furnish highly enantioenriched α-branched amines. kaust.edu.sa

In another example, the reactions of (S)-4-amino-1-phenylbutanones with various methylating agents, including this compound, have been studied. While this compound itself may not provide the highest diastereoselectivity in all cases compared to reagents like methyltitanium triisopropoxide, it is a crucial reagent in comparative studies to optimize reaction conditions for achieving high 1,6-asymmetric induction. beilstein-journals.org The synthesis of amino epoxides with high diastereoselectivity can be achieved from α-aminoaldehydes using a reagent system of diiodomethane (B129776) and this compound. rsc.org

Furthermore, the reaction of this compound with chiral silyl (B83357) thiones demonstrates the ability of a chiral silicon center to induce asymmetry on an adjacent carbon. The thiophilic addition of this compound to R-(–)-methyl-α-naphthyl-phenylsilyl phenyl thioketone yields two diastereomeric α-silylated sulfides with a diastereomeric excess of 40%, showcasing a method for chirality transfer from silicon. rug.nl

| Substrate Class | Chiral Directing Group | Transformation | Diastereoselectivity | Reference |

| N-tert-Butanesulfinyl imines | N-tert-Butanesulfinyl group | 1,2-Addition | High (e.g., 99:1 dr) | kaust.edu.sa |

| α-Aminoaldehydes | Existing stereocenter | Epoxidation with CH₂I₂/MeLi | High | rsc.org |

| Chiral Silyl Thione | Chiral silicon center | Thiophilic Addition | 40% d.e. | rug.nl, |

| (S)-4-Hydroxyethylamino derivatives | Existing stereocenter | 1,6-Asymmetric Induction | Compared with other methylating agents | beilstein-journals.org |

Enantioselective Nucleophilic Additions

This compound in Polymerization Initiator Chemistry

This compound and its congeners are pivotal initiators in anionic polymerization, a process renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).

Alkyllithium compounds, including this compound, are highly effective initiators for the anionic polymerization of non-polar monomers like styrene (B11656) and dienes (e.g., butadiene, isoprene). researchgate.netgoogle.com The initiation step involves the nucleophilic addition of the methyl anion from this compound to the monomer, creating a new carbanionic species that propagates the polymer chain. britannica.com

CH₃Li + CH₂(C₆H₅)CH → CH₃-CH₂(C₆H₅)CH⁻Li⁺

In non-polar hydrocarbon solvents, alkyllithium initiators and the growing polymer chains tend to exist as aggregates (e.g., dimers, hexamers). researchgate.netgoogle.com It is widely accepted that only the monomeric, non-associated polystyryllithium species reacts with the styrene monomer. scribd.com This aggregation affects the kinetics of the polymerization, with the initiation often being slower than propagation. researchgate.net The use of polar additives or solvents like tetrahydrofuran (B95107) (THF) can break up these aggregates, leading to a significant increase in the polymerization rate. google.com Anionic polymerization initiated by alkyllithiums is a "living" polymerization, meaning that in the absence of terminating agents, the polymer chains remain active and can be used to synthesize block copolymers by sequential monomer addition. sigmaaldrich.com

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide powerful methods for synthesizing polymers with complex architectures. rsc.org These methods rely on specially designed initiators or chain transfer agents.

The synthesis of these specialized initiators involves multi-step organic reactions. mdpi.com For example, a common ATRP initiator, ethyl 2-bromoisobutyrate, is prepared from ethyl isobutyrate. labinsights.nl NMP initiators are often alkoxyamines, and RAFT agents are typically thiocarbonylthio compounds. sigmaaldrich.comresearchgate.net

While this compound is a fundamental C1 building block in organic synthesis, its role as a direct precursor in the mainstream synthesis of common ATRP, NMP, or RAFT initiators is not prominently documented. The synthetic routes to these complex initiator molecules typically employ other reagents and strategies more suited for their specific structures. This compound's high reactivity is often utilized for simpler methylation reactions or as a strong base, which may not be the most strategic choice for the construction of the functional groups required in many CRP initiators. wikipedia.org

Anionic Polymerization of Styrene and Dienes

Strategic Utilization in Natural Product Synthesis

The total synthesis of complex natural products often requires highly selective and efficient bond-forming reactions. This compound is strategically employed at various stages of these syntheses, not just as a simple methyl source, but as a key reagent to construct complex carbon skeletons and install crucial functional groups.

A prominent application is in the formation of organocopper reagents (Gilman reagents), specifically lithium dimethylcuprate (Me₂CuLi), by reacting this compound with a copper(I) salt like copper iodide (CuI). wikipedia.org Lithium dimethylcuprate is a softer nucleophile than this compound and is widely used for 1,4-conjugate additions to α,β-unsaturated carbonyl systems and for the ring-opening of epoxides. wikipedia.orgsci-hub.se For example, in a synthetic approach towards the C7–C16 fragment of prorocentin-4, an epoxide ring was opened with lithium dimethylcuprate to install a methyl group with the desired stereochemistry. sci-hub.se Similarly, a copper-mediated conjugate addition of this compound to an enone was a key step in the synthesis of the natural product waihoensene. beilstein-journals.org

This compound is also used for direct nucleophilic additions where other reagents fail or give poor selectivity. In the total synthesis of platensimycin, the cleavage of a chiral pseudoephedrine auxiliary from an amide was achieved with this compound to furnish a key methyl ketone intermediate in excellent yield and with high enantiomeric excess (>98%). nih.gov In another instance, during the synthesis of acetoxycrenulide, an intermediate γ-lactone was treated with (phenylseleno)this compound in a key fragment coupling step. beilstein-journals.org

These examples underscore the strategic importance of this compound in constructing complex, biologically active molecules, where its reactivity is harnessed to achieve specific and often challenging chemical transformations.

Key Bond Formations and Functional Group Interconversions

The reactivity of this compound, which stems from the highly polarized carbon-lithium bond, allows it to serve as an excellent methyl anion (CH₃⁻) synthon. wikipedia.orgfiveable.me This characteristic enables a variety of crucial bond-forming reactions and functional group interconversions (FGIs).

One of the most fundamental applications of this compound is in the creation of carbon-carbon bonds through nucleophilic addition to carbonyl compounds. fiveable.me It readily reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. This transformation is a classic example of an FGI, converting a carbonyl group into a hydroxyl group while simultaneously extending the carbon skeleton. fiveable.mevmou.ac.in

This compound is also employed in methylation reactions with a range of electrophiles. For instance, it is used to prepare various organometallic compounds, which in turn have their own unique reactivity profiles. google.comgoogle.com Furthermore, it participates in nucleophilic substitution reactions, although this is less common for simple alkyl halides due to competing elimination and metal-halogen exchange reactions. fiveable.me

A significant application involves its use in cross-coupling reactions. This compound can be used to promote Si-Si bond-forming reactions between chloro(oligo)silanes and silylboronates, enabling the iterative synthesis of structurally diverse and complex oligosilanes. hkust.edu.hk It is also instrumental in the preparation of radiolabeled compounds; for example, [¹¹C]this compound can be used in palladium-mediated cross-coupling reactions to synthesize ¹¹C-labelled PET tracers. researchgate.net

| Reaction Type | Substrate | Product | Bond Formed/FGI |

| Nucleophilic Addition | Aldehyde (R-CHO) | Secondary Alcohol (R-CH(OH)CH₃) | C-C, C=O to C-OH |

| Nucleophilic Addition | Ketone (R₂C=O) | Tertiary Alcohol (R₂C(OH)CH₃) | C-C, C=O to C-OH |

| Cross-Coupling | Chloro(oligo)silane + Silylboronate | Oligosilane | Si-Si |

| Metalation | Acidic Hydrocarbon (R-H) | Lithiated Species (R-Li) | C-Li from C-H |

Methodological Innovations Driven by this compound

The high reactivity of this compound has spurred significant methodological innovations, particularly in managing reactive intermediates. uniba.itresearchgate.net Flow microreactor technology has emerged as a powerful tool to generate and use short-lived, unstable organometallic species derived from this compound, such as fluorinated this compound agents. researchgate.netacs.org This technology allows for precise control over reaction parameters like temperature and residence time, enabling highly chemoselective reactions that would be difficult to achieve in traditional batch processes. uniba.itresearchgate.net

This compound has also been central to the development of novel synthetic strategies for complex materials. An iterative strategy for oligosilane synthesis relies on a sequence of this compound-promoted Si-Si bond formation followed by a selective chlorination step. hkust.edu.hk This method provides access to a wide array of functionally complex oligosilanes that were previously difficult to construct. hkust.edu.hk

In the realm of pharmaceutical development, this compound is integral to advanced radiolabeling techniques. The development of methods for the rapid cross-coupling of [¹¹C]this compound has broadened the scope of positron emission tomography (PET) by allowing for the synthesis of novel tracers. researchgate.net These methodological advancements are critical for drug discovery and diagnostics. researchgate.net Additionally, the use of this compound in conjunction with diiodomethane provides a straightforward method for the synthesis of epoxides from carbonyl compounds, including the diastereoselective synthesis of amino epoxides from α-aminoaldehydes. researchgate.net

Generation of Organolithium Reagents via this compound Intermediates

This compound is not only a reagent for direct transformations but also a crucial precursor for the generation of other, more complex organometallic reagents. Its ability to participate in transmetalation reactions or to act as a component in mixed-metal species significantly broadens its synthetic utility. google.comgoogle.com

Preparation of Higher Order Organolithium Species

This compound is a key ingredient in the preparation of higher-order organometallic reagents, such as organocuprates and zincates, which exhibit unique and often milder reactivity compared to simple organolithiums. slideshare.netodu.edu

The most prominent example is the formation of lithium dimethylcuprate, ((CH₃)₂CuLi), commonly known as a Gilman reagent. slideshare.net This reagent is prepared by reacting two equivalents of this compound with one equivalent of a copper(I) salt, typically copper(I) iodide. slideshare.net Gilman reagents are soft nucleophiles, making them ideal for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation that is challenging for "hard" nucleophiles like this compound itself. slideshare.net

Beyond cuprates, this compound is used to synthesize a variety of other organometallic compounds through transmetalation. google.comgoogle.com These reactions typically involve the exchange of the lithium atom for another metal, leading to reagents with different reactivity and selectivity profiles.

| Precursor | Metal Salt | Higher Order Species | Typical Application |

| This compound (MeLi) | Copper(I) Iodide (CuI) | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1,4-Conjugate Addition |

| This compound (MeLi) | Zinc Chloride (ZnCl₂) | Organozinc Reagents | Cross-Coupling |

| This compound (MeLi) | Magnesium Bromide (MgBr₂) | Dimethylmagnesium (Me₂Mg) | Schlenk Equilibrium Reagents |

| This compound (MeLi) | Aluminum Chloride (AlCl₃) | Trimethylaluminum (Me₃Al) | Lewis Acid/Methylating Agent |

Exploration of Lithium Amide Base Derivatives

Lithium amides, such as lithium diisopropylamide (LDA), lithium tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS), are powerful, non-nucleophilic bases widely used for the selective deprotonation of weak carbon acids, such as in the formation of ketone enolates. wikipedia.orgthieme-connect.de While these bases are most commonly prepared in situ using n-butyllithium, this compound plays a significant role in synthetic sequences that utilize them. chemeurope.comnih.gov

The use of chiral lithium amides for enantioselective deprotonations is a sophisticated strategy in asymmetric synthesis. bham.ac.uk In some procedures, after an initial deprotonation, this compound can be used to regenerate a lithium enolate from a purified silyl enol ether intermediate. bham.ac.uk This allows for a clean reaction with an electrophile, as the this compound consumes the silyl group and regenerates the reactive nucleophile in a controlled manner. bham.ac.uk This sequential use of a lithium amide base followed by this compound showcases the complementary nature of these powerful reagents in constructing complex, stereodefined molecules. bham.ac.uk

The choice between this compound and a lithium amide base is often dictated by the desired reactivity. This compound is both a strong base and a potent nucleophile, whereas bulky lithium amides are designed to be strong bases with very low nucleophilicity, preventing unwanted addition reactions to electrophilic centers like carbonyls. wikipedia.orgthieme-connect.de The interplay between these reagents provides chemists with a nuanced toolkit for controlling basicity and nucleophilicity in complex synthetic pathways.

Spectroscopic and Analytical Methodologies for Methyllithium Characterization

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Identification of Li-C Stretching Frequencies

The lithium-carbon (Li-C) bond is the heart of methyllithium's reactivity, and its vibrational stretching frequency is a key diagnostic marker. Experimental determination of this frequency offers insight into bond strength and the electronic environment of the carbon and lithium atoms. For monomeric this compound (CH₃Li), which can be studied in the gas phase or isolated in cryogenic matrices, the fundamental vibrational frequencies have been experimentally determined. The Li-C stretching mode is a particularly important feature in the vibrational spectrum. nist.gov

Theoretical calculations, often performed to complement experimental data, also provide predictions for these vibrational modes. These computational studies, which may employ density functional theory (DFT) or ab initio methods, are crucial for assigning experimentally observed bands to specific vibrational motions, especially in complex aggregate structures. d-nb.infocapes.gov.br Discrepancies between experimental and theoretical values can sometimes point to complexities not accounted for in the computational model, such as solvent effects or inter-aggregate interactions. researchgate.net

Table 1: Experimental Fundamental Vibrational Frequencies for Monomeric this compound (CH₃Li)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Description |

|---|---|---|---|

| 1 | A₁ | 2780 | CH₃ symmetric stretch |

| 2 | A₁ | 1158 | CH₃ umbrella (deformation) |

| 3 | A₁ | 530 | C-Li stretch |

| 4 | E | 2820 | CH₃ degenerate stretch |

| 5 | E | 1387 | CH₃ degenerate deformation |

| 6 | E | 409 | C-Li bend (rocking) |

Data sourced from the NIST Chemistry Webbook. nist.gov

Aggregation State Probing via Vibrational Signatures

In solution and in the solid state, this compound exists not as a monomer but as aggregates, most commonly tetramers ((CH₃Li)₄) and hexamers ((CH₃Li)₆). Vibrational spectroscopy is a powerful tool for probing this aggregation. The vibrational frequencies of the this compound unit are sensitive to its coordination environment. As monomers associate into larger clusters, the Li-C stretching and other vibrational modes shift in frequency and may split into multiple bands. This is due to changes in the bonding within the aggregate's core and the coupling of vibrations between the constituent monomer units.

For instance, the formation of the tetrameric cubane-like structure or the hexameric hexagonal prism leads to distinct sets of vibrational bands that are different from those of the monomer or dimer. researchgate.net By comparing the experimental IR and Raman spectra of a this compound sample to the calculated spectra for different aggregation states (e.g., dimer, tetramer, hexamer), the predominant species in solution can be identified. capes.gov.br Furthermore, the presence of multiple bands in the Li-C stretching region can indicate the coexistence of different aggregates in equilibrium. Isotopic labeling, such as substituting ⁶Li for the natural ⁷Li, can be used to confirm assignments, as the frequency shifts of Li-C vibrations upon isotopic substitution are predictable and help to distinguish them from other modes. researchgate.net

Mass Spectrometry Techniques for Oligomer Identification

Mass spectrometry (MS) is an indispensable tool for determining the degree of aggregation of this compound. By ionizing the aggregates and separating them based on their mass-to-charge ratio (m/z), MS provides direct evidence for the existence of oligomeric species.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Solvated Species

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing species in solution. uvic.ca It allows for the transfer of ions and molecules from the condensed phase to the gas phase with minimal fragmentation. nih.gov When analyzing solutions of this compound, ESI-MS can detect the solvated aggregates. The resulting mass spectra can show peaks corresponding to various oligomers, often with solvent molecules still attached.

For organometallic compounds, the assignment of ESI mass spectra involves matching the observed m/z values with the calculated values for potential species, including molecular ions, fragments, and adducts with solvent or counterions. researchgate.net The characteristic isotopic pattern of lithium (⁶Li and ⁷Li) and carbon (¹²C and ¹³C) aids in the confident assignment of the observed peaks. researchgate.netresearchgate.net In the context of this compound, one might observe ions corresponding to species like [(CH₃Li)₄ + Solv]⁺ or other solvated clusters. The specific species observed can depend on the solvent (e.g., diethyl ether, tetrahydrofuran) and the ESI-MS instrumental conditions. uvic.caresearchgate.net The technique can also be used to study mixed aggregates, for example, by introducing other lithium salts into the solution and observing the formation of new mixed-cluster species.

Gas-Phase Studies of this compound Aggregates

Studying this compound in the gas phase allows for the investigation of the intrinsic properties of its aggregates, free from the influence of solvent molecules. Techniques like flash vaporization coupled with electron-impact mass spectrometry can be used to generate gas-phase this compound clusters from the solid or from solution.

These gas-phase studies have provided direct experimental evidence for the existence of tetrameric and hexameric aggregates as stable species. asianpubs.org The mass spectra from these experiments show ions corresponding to the oligomers and their fragments. For example, studies have observed positive ions of the type [(CH₃)n-1Liₙ]⁺, where n corresponds to the degree of aggregation (e.g., n=4 for the tetramer, leading to [ (CH₃)₃Li₄ ]⁺). asianpubs.org The relative intensities of these ions in the mass spectrum can provide information about the relative stability of the different aggregates in the gas phase. These experimental findings are often compared with density functional theory (DFT) calculations of the aggregation energies and structures of the various oligomers to build a comprehensive picture of the energetic landscape of this compound clustering. researchgate.net

Cryogenic and Low-Temperature Reaction Monitoring Techniques

Many reactions involving this compound are performed at low temperatures (e.g., -78 °C) to control their high reactivity and prevent side reactions. nist.gov Monitoring these reactions in real-time provides crucial information about reaction kinetics, the formation of intermediates, and the reaction endpoint. The air- and moisture-sensitive nature of this compound and its intermediates makes in-situ spectroscopic monitoring particularly valuable. frontiersin.org

Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for this purpose. researchgate.netrsc.org By immersing a probe directly into the cryogenic reaction mixture, spectra can be collected continuously as the reaction proceeds. This allows for the tracking of the disappearance of reactant peaks and the appearance of product and intermediate peaks. For example, in a reaction where this compound is consumed, a decrease in the intensity of the bands associated with its aggregates would be observed, while new bands corresponding to the product would grow in. rsc.org